Dibenz(b,f)(1,4)oxazepine, with the chemical formula and a molecular weight of approximately 195.22 g/mol, is a tricyclic compound notable for its diverse pharmacological activities. It is one of three isomeric forms of dibenzoxazepine, with the others being dibenz(b,e)(1,4)oxazepine and dibenz(c,f)(1,2)oxazepine. This compound has garnered attention for its use as an incapacitating agent and lachrymatory agent, primarily functioning through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which contributes to its irritant properties .
The synthesis of dibenz(b,f)(1,4)oxazepine can be achieved through various methods:
The cyclocondensation method is particularly favored due to its simplicity and efficiency. The typical procedure involves mixing the reactants in a solvent such as dioxane or under solvent-free conditions at elevated temperatures. The reaction conditions may be optimized through varying the base used or adjusting the temperature and time to maximize yield.
Dibenz(b,f)(1,4)oxazepine participates in several chemical reactions:
For example, dibenz(b,f)(1,4)oxazepine can react with sodium dichloroisocyanurate to yield salicylaldehyde and other derivatives through substitution mechanisms .
The primary mechanism of action for dibenz(b,f)(1,4)oxazepine involves its interaction with the TRPA1 receptor. Upon binding to this receptor:
The activation of TRPA1 leads to intense irritation and pain sensations, contributing to its classification as a lachrymatory agent. Exposure can cause symptoms such as skin redness, burning sensations, and respiratory distress .
Other relevant thermodynamic properties include enthalpy changes associated with phase transitions .
Dibenz(b,f)(1,4)oxazepine has several scientific uses:
The exploration of methylated derivatives within the dibenzo[b,f][1,4]oxazepine (DBO) scaffold represents a specialized trajectory in heterocyclic chemistry, driven by efforts to modulate the bioactivity of the parent compound CR (dibenz[b,f][1,4]oxazepine). CR itself gained initial recognition as a potent lachrymatory agent due to its extreme irritancy [1] [2]. Early foundational studies in the late 1970s systematically investigated the impact of methyl substitution on CR's biological effects, revealing that positional isomerism dramatically influences its irritant properties. Specifically, research demonstrated that while the 11-methyl derivative of CR was non-irritant, the 3-methyl and 9-methyl isomers retained partial irritancy, albeit significantly reduced compared to the unsubstituted parent molecule [2] [4]. This seminal work established the critical principle that strategic methylation could serve as a chemical tool for tuning the reactivity and biological interactions of the DBO core.
The synthesis of early DBO derivatives, including methylated analogs, relied heavily on classical cyclocondensation approaches. These typically involved reactions between substituted 2-aminophenols and ortho-halo benzaldehydes under basic conditions, often requiring prolonged heating and offering modest yields [8] [9]. For instance, Ghafarzadeh et al. developed a microwave-assisted cyclocondensation protocol using substituted 2-chlorobenzaldehydes and substituted 2-aminophenols, achieving yields of 78–87% in significantly shortened reaction times [8]. This methodological advancement highlighted the growing interest in efficient routes to access these pharmacologically relevant heterocycles. The historical development of 3-methyl-DBO synthesis is intrinsically linked to these broader efforts to optimize DBO formation, with methylation introduced either via pre-functionalized building blocks (e.g., methyl-substituted benzaldehydes or aminophenols) or through post-cyclization modification strategies.
Table 1: Comparative Irritancy of Methyl-Substituted Dibenz[b,f][1,4]oxazepine Isomers
Position of Methyl Substitution | Irritancy (Guinea-Pig Blepharospasm Test) | Irritancy (Isolated Cat Eye Preparation) |
---|---|---|
Unsubstituted (CR) | High | High |
3-Methyl | Moderate | Moderate |
9-Methyl | Moderate | Moderate |
11-Methyl | Non-irritant | Non-irritant |
Data compiled from comparative studies [2] [4]
The significance of 3-methyl-DBO within heterocyclic chemistry extends beyond its specific biological profile. It serves as a key exemplar illustrating the profound consequences of regiochemical variation on the physicochemical properties and receptor interactions of polycyclic nitrogen-oxygen heterocycles. Its development underscores the transition of DBO chemistry from primarily generating highly reactive compounds (like CR) towards rationally designed molecules with potential therapeutic relevance, paving the way for its investigation in diverse pharmacological contexts such as central nervous system (CNS) disorders and inflammation [6] [10].
3-Methyl-dibenz[b,f][1,4]oxazepine belongs to the broader class of tricyclic dibenzoxazepines, characterized by a central seven-membered 1,4-oxazepine ring (containing both nitrogen and oxygen atoms) annulated with two benzene rings at the [b,f] positions. This classification distinguishes it from its isomeric counterparts, dibenz[b,e][1,4]oxazepine and dibenz[c,f][1,2]oxazepine, which differ in the annulation pattern of the benzene rings onto the central heterocycle [8] [9]. The [b,f] annulation pattern is particularly significant as it positions the nitrogen atom at the bridgehead of the tricyclic system, profoundly influencing its electronic distribution and molecular geometry compared to the other isomers.
Table 2: Key Structural Characteristics of 3-Methyl-dibenz[b,f][1,4]oxazepine
Characteristic | Description | Influence |
---|---|---|
Core Structure | Dibenzo[b,f][1,4]oxazepine | Defines basic tricyclic scaffold |
Substituent Type & Position | Methyl group (-CH₃) at position 3 (carbon atom of one terminal benzene ring) | Modifies electron density, steric bulk, and intermolecular interactions |
Central Heterocycle | 1,4-Oxazepine (7-membered ring with O and N atoms) | Provides conformational flexibility and potential H-bond acceptor/donor sites |
Annulation | Linearly fused benzene rings at positions [b] and [f] | Creates planar, extended π-system influencing electronic properties |
The introduction of a methyl group specifically at the 3-position constitutes a regiochemical modification on one of the terminal benzene rings. This methyl substituent is classified as an electron-donating group, exerting both inductive and hyperconjugative effects on the aromatic system. Consequently, it subtly alters the electron density distribution across the tricyclic system compared to unsubstituted DBO or other methylated isomers (like 8-methyl or 11-methyl). This electronic perturbation can influence several key properties:
^1
H NMR spectrum (typically a singlet around δ 2.3-2.5 ppm) and distinct vibrational modes in the IR spectrum (C-H stretching around 2870-2960 cm⁻¹), providing clear analytical differentiation from other isomers [3]. Structurally, 3-methyl-DBO shares its core pharmacophore with biologically active DBO derivatives like loxapine (an antipsychotic with an 8-chloro substituent and piperazinyl side chain) and experimental compounds like VUF6884 (a dual H1/H4 receptor ligand with a 7-chloro substituent) [6] [10]. However, the 3-methyl group fundamentally alters its pharmacodynamic profile compared to chloro-substituted analogs. While chloro substituents are strongly electron-withdrawing and often enhance affinity for certain receptors like histamine receptors via polar interactions or altered lipophilicity, the 3-methyl group offers steric bulk without significant electron withdrawal. This positions 3-methyl-DBO as a distinct chemical entity within the DBO family, primarily utilized as a tool compound for probing structure-activity relationships rather than a direct analog of therapeutically used chlorinated DBOs. Its synthesis and characterization provide essential insights into how steric and electronic modulation at specific positions on the DBO scaffold influences its fundamental chemical behavior and potential biological interactions.
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 2016-48-0
CAS No.: 21416-85-3